molecular formula C8H16O2 B2500605 2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol CAS No. 27606-26-4

2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol

Cat. No.: B2500605
CAS No.: 27606-26-4
M. Wt: 144.214
InChI Key: QZMSJXAOPCOVMI-UHFFFAOYSA-N
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Description

2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.214. The purity is usually 95%.
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Scientific Research Applications

1. Downstream Processing in Microbial Production

1,3-Propanediol, along with 2,3-butanediol, has significant applications in biological production processes. Their separation from fermentation broth is crucial, accounting for over 50% of total production costs. Various methods, including evaporation, distillation, membrane filtration, and ion exchange chromatography, have been investigated for the recovery and purification of these diols (Zhi-Long Xiu & A. Zeng, 2008).

2. Electrooxidation Studies

The electrooxidation of 1,3-propanediol has been studied on platinum electrodes in acidic environments. This research contributes to understanding the electrochemical reactivity and potential industrial applications of 1,3-propanediol (H. Huser, J. Leger, & C. Lamy, 1985).

3. Hydrogen Bonding Properties

Studies on 2-(hydroxymethyl)-1,3-propanediol revealed insights into its molecular structure and hydrogen bonding characteristics. These properties are critical for various applications in chemical and pharmaceutical industries (C. Fernandes, J. Wardell, & J. Skakle, 2002).

4. Antimicrobial Properties in Industrial Fluids

1,3-Propanediol compounds have been identified to exhibit antimicrobial properties in cutting fluids, essential for industrial applications. Studies have shown compounds like 2-nitro-2-ethyl-1,3-propanediol to be particularly effective (E. Bennett, J. E. Gannon, & D. L. Bennett, 1983).

5. Thermodynamics and Chemical Engineering

Research on the limiting activity coefficients of diols like 1,3-propanediol in water has provided valuable data for chemical engineering, particularly in understanding hydrogen bonding and molecular interactions (David Suleiman & C. Eckert, 1994).

6. Surface Chemistry and Catalysis

Studies on the surface chemistry of 1,3-propanediol and related compounds on catalytic surfaces like Pd(111) have implications for catalysis and industrial chemical processes (Michael B. Griffin, Erica Jorgensen, & J. Medlin, 2010).

7. Biochemical Engineering and Fermentation

The extraction of 1,3-propanediol from dilute solutions and fermentation broths has been explored for the efficient production of poly(propylene terephthalate) (Liu Dehua, 2001).

8. Dielectric Studies for Molecular Interactions

Investigations into the dielectric properties of 1,3-propanediol and its mixtures with primary octanol isomers provide insights into intermolecular interactions, essential for various chemical applications (A. Ghanadzadeh Gilani & M. Ansari, 2014).

9. Advances in Applications and Synthesis

Research has highlighted the unique structural and performance characteristics of 1,3-propanediol derivatives, emphasizing their growing importance in industries like resins, coatings, and personal care products (L. Hui-ping, 2005).

10. Catalytic Hydrogenation Processes

The hydrogenation of dimethyl malonate to 1,3-propanediol, catalyzed by Cu/SiO2, is a vital process in the manufacture of polytrimethylene-terephthalate. This research provides insights into the reaction network and the effects of catalytic components on selectivity (Sainan Zheng, Kake Zhu, Wei Li, & Yang Ji, 2017).

Safety and Hazards

“1,3-Propanediol” does not appear to pose a significant hazard via inhalation of either the vapor or a vapor/aerosol mixture .

Properties

IUPAC Name

2-ethyl-2-prop-2-enylpropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-5-8(4-2,6-9)7-10/h3,9-10H,1,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMSJXAOPCOVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC=C)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of lithium aluminum hydride (7.8 g, 0.20 mol) in THF (350 mL) was added 2-allyl-2-ethylmalonic acid diethyl ester (23.5 g, 0.10 mol) in THF (150 mL) over 2 h. After stirring at rt for 2 days, the reaction was carefully quenched with dilute sulfuric acid (7%, 250 mL). The product was extracted with diethyl ether (3×100 mL) and ethyl acetate (3×100 mL), and the combined extracts were washed with brine (300 mL), dried over sodium sulfate and concentrated to give 2-allyl-2-ethylpropane-1,3-diol.
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

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